molecular formula C19H16N2O3S B2628386 Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 1788852-13-0

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2628386
CAS No.: 1788852-13-0
M. Wt: 352.41
InChI Key: NDCXGRXIMLDTNQ-UHFFFAOYSA-N
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Description

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a combination of heterocyclic structures, including thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. This interaction can lead to various therapeutic effects, such as anti-inflammatory or anti-cancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is unique due to its combination of thiophene and pyridine rings, which provide a versatile framework for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-(((5-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, with the CAS number 1788852-13-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O3S, with a molecular weight of 352.4 g/mol. The presence of thiophene and pyridine rings in its structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies indicate that it may inhibit certain enzymes or receptors involved in critical physiological processes. For instance:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes related to cancer progression, suggesting that this compound may possess anticancer properties.
  • Receptor Modulation : The compound may modulate receptor activity, which could influence pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For example:

  • In vitro Studies : Similar derivatives have shown IC50 values ranging from 0.2 µM to 5 µM against various cancer cell lines, including MCF7 and A549 cells .
CompoundCell LineIC50 (µM)Reference
Compound AMCF70.55
Compound BA5493.0
This compoundTBDTBDTBD

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes.
  • Neuroprotective Properties : Some derivatives have been studied for their neuroprotective capabilities, indicating a broad therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A recent study demonstrated that a related compound exhibited significant growth inhibition in human cancer cell lines, with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in cancer pathways, providing insights into their mechanism of action .

Properties

IUPAC Name

methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-10-13-8-17(11-20-9-13)16-6-7-25-12-16/h2-9,11-12H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCXGRXIMLDTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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